[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound that features a furan ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methylfurfural with 2-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Halogenated furans
Scientific Research Applications
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(5-Phenylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine: Similar structure but with a phenyl group instead of a methyl group on the furan ring.
[(5-Methylfuran-2-yl)methyl][(pyridin-4-yl)methyl]amine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRHYCIPMKGRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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